Rsv-IN-2 -

Rsv-IN-2

Catalog Number: EVT-12562639
CAS Number:
Molecular Formula: C27H31ClN6O4
Molecular Weight: 539.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rsv-IN-2 is a compound that has garnered attention for its potential antiviral properties, particularly against the respiratory syncytial virus (RSV). This virus is a significant cause of respiratory infections, especially in infants and the elderly. Rsv-IN-2 is classified as a small molecule inhibitor, specifically targeting viral replication mechanisms.

Source and Classification

Rsv-IN-2 is derived from synthetic organic chemistry efforts aimed at developing antiviral agents. It belongs to a class of compounds designed to inhibit specific viral processes, thereby preventing the virus from replicating within host cells. The classification of Rsv-IN-2 as an antiviral agent highlights its potential therapeutic applications in treating RSV infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rsv-IN-2 involves several steps that typically include the use of specific reagents and solvents. While detailed synthetic protocols are often proprietary, general methods can include:

  1. Reagents: Commonly used reagents might include halogenated compounds, amines, and various catalysts.
  2. Solvents: Organic solvents such as dichloromethane or ethanol are frequently employed.
  3. Yield Calculation: The efficiency of the synthesis is typically reported as a percentage yield, calculated based on the amount of product obtained relative to the theoretical maximum.

The synthesis process must be reproducible, with clear documentation of conditions such as temperature, reaction time, and purification methods (e.g., chromatography) to ensure that other researchers can replicate the results.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rsv-IN-2 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key data points typically include:

  • Molecular Formula: This provides information about the number and types of atoms present.
  • Molecular Weight: Essential for understanding the compound's behavior in biological systems.
  • 3D Structure: Advanced techniques like X-ray crystallography or computational modeling may be used to visualize the spatial arrangement of atoms.

Understanding the molecular structure is crucial for elucidating how Rsv-IN-2 interacts with viral components.

Chemical Reactions Analysis

Reactions and Technical Details

Rsv-IN-2 undergoes various chemical reactions that are essential for its activity against RSV. These reactions may include:

  1. Binding Interactions: Rsv-IN-2 may form non-covalent interactions with viral proteins, inhibiting their function.
  2. Metabolic Stability: The compound's stability in biological systems can affect its efficacy; thus, reactions involving metabolic enzymes should be studied.

Technical details regarding these reactions often involve kinetic studies and binding affinity measurements.

Mechanism of Action

Process and Data

The mechanism of action for Rsv-IN-2 involves several key processes:

  1. Inhibition of Viral Replication: Rsv-IN-2 likely interferes with critical steps in the RSV life cycle, such as attachment or fusion with host cells.
  2. Targeting Viral Proteins: The compound may specifically inhibit proteins essential for viral replication, such as the fusion protein or matrix protein.

Data supporting these mechanisms often come from in vitro studies demonstrating reduced viral load in infected cell cultures treated with Rsv-IN-2.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rsv-IN-2 exhibits various physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Important for bioavailability; higher solubility often correlates with better therapeutic efficacy.
  • Stability: The compound's stability under physiological conditions can determine its shelf-life and effectiveness.
  • pH Sensitivity: Understanding how Rsv-IN-2 behaves at different pH levels is crucial for formulation development.

Relevant data may include melting point, boiling point, and spectral data confirming purity and identity.

Applications

Scientific Uses

Rsv-IN-2 holds promise for several scientific applications:

  1. Antiviral Therapy: Its primary application is as a potential treatment for RSV infections, particularly in vulnerable populations like infants.
  2. Research Tool: It can be used in laboratory settings to study RSV biology and test new therapeutic strategies.
  3. Drug Development: Insights gained from studying Rsv-IN-2 could inform the design of more effective antiviral agents against RSV and related viruses.
Introduction to RSV Polymerase as a Therapeutic Target

Human respiratory syncytial virus (RSV) remains a leading cause of severe lower respiratory tract infections in infants, immunocompromised individuals, and the elderly, with global annual hospitalization estimates of 3.6 million children under 5 years [3] [4]. Despite recent advances in monoclonal antibody prophylaxis (e.g., nirsevimab) and vaccines for elderly populations (e.g., Arexvy, Abrysvo), no direct-acting antivirals specifically targeting the viral replication machinery are clinically available [1] [8]. The RSV RNA-dependent RNA polymerase (RdRp), housed within the large (L) protein, orchestrates viral RNA synthesis, making it an attractive target for novel inhibitors like RSV-IN-2 [6] [9]. Unlike envelope glycoprotein-targeted strategies (e.g., fusion inhibitors), polymerase inhibitors disrupt intracellular viral replication, potentially offering broader efficacy across RSV subtypes and reduced susceptibility to immune evasion [5] [7].

Role of L Protein in RSV Replication Cycle

The L protein (250 kDa) is the catalytic engine of the RSV replication-transcription complex (RTC), minimally requiring the phosphoprotein (P) cofactor and nucleoprotein (N)-encapsidated genomic RNA for activity [6] [9]. Within cytoplasmic inclusion bodies (IBs)—liquid-liquid phase-separated compartments—the L protein executes two distinct RNA synthesis modes:

  • Transcription: Generates 10 capped and polyadenylated viral mRNAs. This process requires the transcriptional processivity factor M2-1, which prevents premature termination and enables synthesis of full-length mRNAs [9] [10].
  • Replication: Produces full-length antigenomic and genomic RNA without fragmentation or polyadenylation. This mode is independent of M2-1 but strictly dependent on ongoing N protein synthesis to encapsidate nascent RNA [6] [9].

The RTC transitions between these modes via regulatory proteins (e.g., M2-2), which suppresses transcription to favor replication during late infection [9]. Disrupting L protein functions—such as RNA polymerization, capping, or methylation—halts viral propagation at its source.

Table 1: Key Proteins in the RSV Polymerase Complex

ProteinMolecular WeightFunction in Replication/TranscriptionEssentiality
L protein250 kDaCatalytic subunit (RdRp, capping, methylation)Absolute
P protein33 kDaPolymerase cofactor; bridges L and N-RNAAbsolute
N protein45 kDaEncapsidates genomic RNA; forms nucleocapsidAbsolute
M2-122 kDaTranscription processivity factor; prevents premature terminationTranscription only
M2-210 kDaShifts activity from transcription to replicationRegulatory

Structural and Functional Domains of RSV Polymerase

The L protein is a multifunctional enzyme with three conserved enzymatic domains essential for viral mRNA synthesis and stability:

  • RNA-dependent RNA Polymerase (RdRp):
  • Located near the N-terminus, it catalyzes de novo RNA synthesis using the N-RNA template.
  • Adopts a classic right-hand configuration with palm, thumb, and fingers subdomains, coordinating Mg²⁺-dependent nucleotide incorporation [6] [9].
  • Cryo-EM structures reveal interactions with the C-terminal region of P, positioning the polymerase on the nucleocapsid [6].
  • Polyribonucleotidyl Transferase (PRNTase; Capping Domain):
  • Inserts between RdRp and MTase domains, unique to Mononegavirales.
  • Catalyzes covalent RNA 5′-phosphorylation via a histidine-mediated mechanism:Step 1: RNA 5′-triphosphate (pppRNA) is dephosphorylated to ppRNA.Step 2: GTP is hydrolyzed to GMP, forming a covalent L-histidine-GMP intermediate.Step 3: GMP is transferred to ppRNA, forming the cap core (GpppRNA) [7] [9].
  • Targeted by early nucleoside inhibitors (e.g., RSV-IN-1), which block guanylylation [7].
  • Methyltransferase (MTase):
  • At the C-terminus, adds methyl groups to the cap structure using S-adenosyl methionine (SAM) as a donor.
  • Methylates the cap at 2′-O position before N-7 position—inverted compared to eukaryotic methylation—reducing host immune recognition of viral mRNAs [6] [9].

Table 2: RSV L Protein Domains as Antiviral Targets

DomainKey Catalytic ResiduesFunctionInhibition Strategy
RdRpDxD motif (Mg²⁺ binding)RNA elongation; template recognitionNucleoside analogs (e.g., ALS-8176)
PRNTase (Capping)Histidine triad (HxHxH)Cap formation (GpppRNA)Non-nucleoside capsid blockers (e.g., RSV-IN-2)
MTaseK-D-K-E tetradCap methylation (GpppRNA → m⁷GpppAm)SAM-competitive inhibitors

Limitations of Current RSV Antiviral Strategies

Existing RSV interventions suffer from significant drawbacks that underscore the need for polymerase-targeted agents:

  • Ribavirin:
  • A guanosine analog with broad-spectrum activity, inhibits RSV polymerase in vitro (EC₅₀ ≈6.9 μM) but exhibits poor selectivity (CC₅₀/EC₅₀ = 29) [7].
  • Clinical efficacy is modest, and safety concerns (hemolytic anemia, teratogenicity) limit use [1] [4].
  • Monoclonal Antibodies (mAbs):
  • Palivizumab and nirsevimab target the F glycoprotein, blocking viral entry. While effective prophylactics, they:
  • Require costly monthly injections (palivizumab) [8].
  • Lack therapeutic utility once infection is established.
  • Exhibit reduced efficacy in immunocompromised patients with high viral loads [4] [8].
  • Vaccines:
  • Recent F-protein-based vaccines (Arexvy, Abrysvo) show ~85% efficacy in elderly populations but:
  • Do not provide sterilizing immunity.
  • Efficacy in infants remains suboptimal (<50% for maternal vaccines) [3] [8].
  • Fusion Inhibitors:
  • Compounds like presatovir bind the F protein, preventing membrane fusion. However:
  • Rapid emergence of resistance mutations (e.g., K392R, T400A) occurs in vitro.
  • Limited efficacy against cell-to-cell spread mediated by filamentous virions [10].

The polymerase complex, particularly its capping domain, offers advantages:

  • Higher conservation than surface glycoproteins (F, G), reducing resistance risk.
  • Essential for both spherical and filamentous particle morphologies [10].
  • No human homologs for PRNTase/MTase domains, enabling selective targeting.

Properties

Product Name

Rsv-IN-2

IUPAC Name

(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione

Molecular Formula

C27H31ClN6O4

Molecular Weight

539.0 g/mol

InChI

InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1

InChI Key

HIRKVDNSABOJID-QRFVXNFXSA-N

Canonical SMILES

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O

Isomeric SMILES

CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.